Boc-hyp-otbu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHIVNUWGSCHBD-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428635 | |

| Record name | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170850-75-6 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170850-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Hyp-OtBu: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester, commonly known as Boc-Hyp-OtBu, is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its unique trifunctional nature, featuring a Boc-protected amine, a tert-butyl ester-protected carboxylic acid, and a hydroxyl group, makes it an invaluable tool for the synthesis of complex peptides and small molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of targeted protein degraders (PROTACs). Detailed experimental protocols and logical workflows are presented to facilitate its effective utilization in research and development settings.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid hydroxyproline. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for the selective deprotection of either terminus under specific conditions, a critical feature for stepwise peptide synthesis.

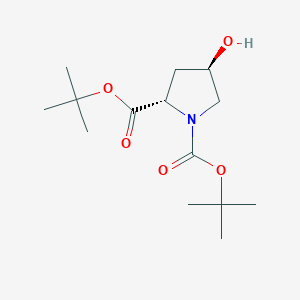

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |

| Synonyms | Boc-L-trans-4-hydroxyproline tert-butyl ester, Boc-L-Hyp-OtBu | [1][2] |

| CAS Number | 170850-75-6 | [1] |

| Molecular Formula | C14H25NO5 | [1][2] |

| Molecular Weight | 287.35 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Optical Rotation | [α]20/D = -75 ± 2º (c=1 in MeOH) | |

| Storage | 2-8°C, sealed in dry conditions | [1] |

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available Boc-Hyp-OH. The tert-butyl ester is introduced by reacting the carboxylic acid with a tert-butylating agent.

Experimental Protocol: Esterification of Boc-Hyp-OH

Materials:

-

Boc-Hyp-OH

-

2-tert-Butyl-1,3-diisopropylisourea

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Boc-Hyp-OH (1 equivalent) in anhydrous DCM.

-

Add 2-tert-butyl-1,3-diisopropylisourea (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-SPPS, a strategy that relies on acid-labile protecting groups. The Boc group on the α-amine is removed with a moderate acid like trifluoroacetic acid (TFA), while the OtBu ester and other side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).

Experimental Protocol: Incorporation of this compound into a Peptide Chain

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (with free N-terminus)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% N,N-Diisopropylethylamine (DIEA) in DMF (neutralization solution)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the proline derivative, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Caption: Boc-SPPS cycle for the incorporation of this compound.

Role in Drug Discovery and Development: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target. Hydroxyproline derivatives are key components of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.

The hydroxyl group of this compound serves as a crucial attachment point for the linker that connects the VHL ligand to the ligand for the protein of interest (POI).

Signaling Pathway: VHL-mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand derived from a hydroxyproline scaffold.

Caption: Simplified signaling pathway of PROTAC-induced protein degradation via VHL recruitment.

Conclusion

This compound is a highly versatile and valuable building block for chemists and drug discovery professionals. Its well-defined structure and predictable reactivity in Boc-SPPS make it an essential tool for the synthesis of complex and modified peptides. Furthermore, its integral role in the design of VHL-recruiting PROTACs underscores its importance in the development of novel therapeutics targeting protein degradation. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their scientific endeavors.

References

(2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate synthesis

An In-depth Technical Guide to the Synthesis of (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, featuring a hydroxyl group and two sterically demanding tert-butyl ester functionalities, makes it a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and modulators of protein-protein interactions. The precise stereochemical arrangement of the substituents is crucial for achieving desired pharmacological activity and selectivity.

This technical guide provides a comprehensive overview of a reliable synthetic route to (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, starting from the commercially available (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The described methodology is a two-step process involving saponification of the methyl ester followed by esterification of the resulting carboxylic acid. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis proceeds in two sequential steps:

-

Saponification: The starting material, (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, undergoes hydrolysis of the methyl ester in the presence of a base, typically lithium hydroxide, to yield (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified with a tert-butyl group source to afford the final product, (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and tert-butanol.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: Saponification of (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

| Parameter | Value | Reference |

| Starting Material | (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [1][2] |

| Reagents | Lithium hydroxide (LiOH), Water, Methanol/Dioxane | [3] |

| Solvent | Methanol/Water or Dioxane/Water | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 14 - 48 hours | [2] |

| Typical Yield | >90% | [4] |

Table 2: Esterification of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [5] |

| Reagents | tert-butanol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 4-Dimethylaminopyridine (DMAP) | [5] |

| Solvent | Dichloromethane (DCM) | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | Overnight | [5] |

| Typical Yield | 57% | [5] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate.

Step 1: Saponification to (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

References

- 1. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. chimia.ch [chimia.ch]

- 5. BOC-4-OXO-L-PROLINE TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Boc-L-trans-4-hydroxyproline tert-butyl ester (Boc-Hyp-OtBu) for Researchers and Drug Development Professionals

Introduction: Boc-L-trans-4-hydroxyproline tert-butyl ester, commonly abbreviated as Boc-Hyp-OtBu, is a pivotal chiral building block in the synthesis of a diverse array of therapeutic peptides and complex organic molecules. Its unique structure, featuring both N-terminal Boc (tert-butoxycarbonyl) and C-terminal OtBu (tert-butyl ester) protecting groups on a hydroxyproline scaffold, offers strategic advantages in multistep synthetic routes. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of its role in the broader context of drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 170850-75-6 | [1][2][3][4][5] |

| Molecular Formula | C14H25NO5 | [1][2][3][4] |

| Molecular Weight | 287.35 g/mol | [3] |

| Synonyms | Boc-L-Hyp-OtBu, (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [3][5] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2][5] |

Role in Peptide Synthesis and Drug Discovery

This compound is a valuable asset in medicinal chemistry and drug development. The incorporation of a hydroxyproline moiety can introduce conformational constraints into a peptide backbone, influencing its secondary structure and, consequently, its biological activity and stability. The orthogonal protection scheme of this compound allows for selective deprotection and further modification, making it a versatile tool for creating peptide analogs with enhanced pharmacological profiles. Its applications span from the synthesis of bioactive peptides to the development of peptidomimetics and other complex molecular architectures.

Below is a diagram illustrating the logical workflow of utilizing this compound in drug discovery and development.

Caption: Workflow of this compound in Drug Discovery.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following is a detailed, step-by-step protocol for the manual incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU/HOBt or HATU)

-

Kaiser (ninhydrin) test kit

-

Reaction vessel with a filter

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DCM to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

-

-

Nα-Boc Deprotection:

-

To the swollen resin with the growing peptide chain, add a solution of 50% TFA in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc protecting group.

-

Drain the deprotection solution.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash the resin with isopropanol (IPA) (1-2 times).

-

Wash the resin again with DCM (3-5 times).

-

To neutralize the resulting ammonium salt, add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes and then drain the neutralization solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3-5 times) to remove excess DIEA.

-

-

Coupling of this compound:

-

Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

The diagram below visualizes the cyclical nature of the Boc-SPPS experimental workflow.

Caption: Cyclical Workflow of Boc-Solid Phase Peptide Synthesis.

Final Cleavage and Deprotection:

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu ester of the hydroxyproline) are removed. This is typically achieved using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.

This compound is a highly valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its unique protective group strategy facilitates its incorporation into complex molecular structures. The provided data and protocols serve as a comprehensive guide for the effective utilization of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Boc-Hyp-OtBu: A Technical Guide for Drug Development Professionals

An in-depth analysis of the solubility of N-tert-butoxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp-OtBu), a critical building block in contemporary peptide synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and its application within peptide synthesis workflows.

The strategic incorporation of modified amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced stability, conformational rigidity, and biological activity. This compound, a derivative of hydroxyproline, is a valuable asset in this endeavor. The dual protection with the tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (OtBu) ether on the hydroxyl group enhances its utility in solid-phase peptide synthesis (SPPS).[1][2] Understanding the solubility of this key intermediate is paramount for optimizing reaction conditions, ensuring efficient purification, and ultimately, streamlining the drug development pipeline.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments and data from analogous protected amino acids provide valuable insights. The presence of the bulky and lipophilic Boc and OtBu groups generally imparts good solubility in a variety of common organic solvents used in peptide synthesis.

Qualitative and Expected Solubility Profile

Based on the behavior of similar Boc-protected amino acids and general principles of solubility, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are general guidelines, and empirical determination is recommended for specific applications.

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | High |

| N-Methyl-2-pyrrolidone (NMP) | Lactam | Polar Aprotic | High |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Nonpolar | High |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderate to High |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Moderate |

| Ethyl Acetate (EtOAc) | Ester | Moderately Polar | Moderate |

| Methanol (MeOH) | Alcohol | Polar Protic | Low to Moderate |

| Water | Protic | Highly Polar | Low |

| Hexane | Alkane | Nonpolar | Low |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility parameters, this guide details a robust experimental protocol based on the widely accepted shake-flask method. This methodology is designed to determine the equilibrium solubility of a compound in a given solvent at a specified temperature.

Objective: To determine the quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, THF, ACN, EtOAc, MeOH)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the diluted saturated solutions using a validated HPLC method.

-

-

Quantification:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted filtered sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis.[3][4][5] The Boc group provides temporary protection for the α-amine, which is cleaved at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA). The OtBu group, on the other hand, is a more robust protecting group for the hydroxyl side chain, requiring a stronger acid, such as hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the resin. This orthogonal protection strategy is fundamental to the successful synthesis of complex peptides.

Below is a diagram illustrating the general workflow of a Boc-SPPS cycle.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

understanding Boc and OtBu protecting groups in peptide synthesis

An In-depth Technical Guide to Boc and OtBu Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups, foundational tools in the field of peptide synthesis. We will delve into their chemical principles, strategic applications, and detailed experimental protocols, with a focus on Solid-Phase Peptide Synthesis (SPPS).

Core Principles of Protecting Groups in Peptide Synthesis

The synthesis of peptides requires the sequential and specific formation of amide bonds between amino acids. To prevent unwanted side reactions, such as polymerization or side-chain modifications, reactive functional groups on the amino acids must be temporarily masked with protecting groups (PGs).[1][2][3] An ideal protecting group strategy, known as an orthogonal system , allows for the selective removal of one type of protecting group under specific conditions while others remain intact.[4][5][6] This precise control is fundamental to synthesizing complex peptides.[4]

Two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[1][7] The Boc strategy is based on "graduated acid lability," where different concentrations of acid are used to remove different protecting groups, making it a quasi-orthogonal system.[1][5][8] In contrast, the Fmoc/tBu strategy is a truly orthogonal system, as it uses a base to remove the temporary Nα-protecting group and an acid for final side-chain deprotection.[1][4][9]

The Nα-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group (Nα) of amino acids.[10] Its introduction was a pivotal development that enabled the controlled, stepwise assembly of peptides.[10]

Chemistry of Boc Protection and Deprotection

Protection: The Boc group is introduced by reacting the α-amino group of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10][11] The reaction involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the (Boc)₂O reagent.[10][12]

Deprotection: The Boc group is readily removed with a moderately strong acid, most commonly a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][13][14] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which quickly decarboxylates to release the free amine.[10][12][13]

This acid-catalyzed deprotection must be selective, removing the Nα-Boc group without cleaving the more acid-stable side-chain protecting groups or the peptide from the resin support.[10]

The Boc/Bzl Strategy in SPPS

The Boc/Bzl strategy is a classic and robust method for SPPS.[8] It employs the acid-labile Boc group for temporary Nα-protection and more acid-stable groups, typically benzyl (Bzl) based, for the "permanent" protection of amino acid side chains.[8][13] The final cleavage of the peptide from the resin and removal of these side-chain groups requires a much stronger acid, such as anhydrous hydrogen fluoride (HF).[8][13]

A typical cycle in Boc-SPPS involves three key steps:

-

Neutralization: The newly formed ammonium trifluoroacetate salt is neutralized to the free amine, typically with a base like diisopropylethylamine (DIEA).[5][13]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.[2][13]

A significant consideration in Boc chemistry is the formation of the reactive tert-butyl cation during deprotection. This cation can cause unwanted alkylation of nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][13] To prevent these side reactions, "scavengers" like dithioethane (DTE) are often added to the deprotection solution to trap the carbocations.[5][13][14]

The Side-Chain OtBu Protecting Group

The tert-butyl (tBu) group, commonly used as a tert-butyl ester (OtBu), is a critical protecting group for the side-chain carboxyl groups of acidic amino acids like Aspartic acid (Asp) and Glutamic acid (Glu).[15][16][17] Its primary function is to mask the nucleophilicity of the side-chain carboxyl group, preventing it from participating in undesired reactions during peptide synthesis.[17]

Orthogonality and Strategic Use

The utility of the OtBu group is defined by its compatibility with the overall protection strategy.[9]

-

In the Fmoc/tBu Strategy: The OtBu group is perfectly orthogonal.[9] The Nα-Fmoc group is removed with a base (e.g., piperidine), to which the OtBu group is completely stable.[3][17] The acid-labile OtBu group is then removed during the final cleavage step using a strong acid like TFA, at the same time the peptide is cleaved from the resin.[3][17] This orthogonality is the foundation of the highly successful Fmoc/tBu strategy.[9]

-

In the Boc/Bzl Strategy: The OtBu group is not orthogonal and therefore incompatible.[9] Both the Nα-Boc group and the side-chain OtBu group are labile in TFA.[9] Attempting to use OtBu protection in Boc-SPPS would result in the premature and repeated removal of the side-chain protection during each Nα-deprotection cycle, leading to peptide branching and failed sequences.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Boc and OtBu protecting groups.

| Parameter | Boc Group (Nα-Protection) | OtBu Group (Side-Chain Protection) |

| Function | Temporary Nα-amino protection | "Permanent" side-chain carboxyl protection |

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Isobutylene or tert-butanol |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[2][13][14] | Strong Acid (e.g., >90% TFA)[17] |

| Typical Deprotection Time | 15-30 minutes[14] | 1-3 hours (during final cleavage)[4] |

| Kinetics of Deprotection | Second-order dependence on acid concentration[18][19] | First-order in strong acid |

| Compatible Strategy | Boc/Bzl | Fmoc/tBu |

| Incompatible Strategy | Fmoc/tBu | Boc/Bzl[9] |

| Table 1: Comparison of Boc and OtBu Protecting Group Properties. |

| Strategy | Nα-Protecting Group | Side-Chain Protection | Nα-Deprotection Condition | Final Cleavage / Side-Chain Deprotection | Orthogonality |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | Moderate Acid (TFA) | Strong Acid (HF, TFMSA)[13] | Quasi-Orthogonal[1][5] |

| Fmoc/tBu | Fmoc (base-labile) | tBu-based (acid-labile) | Base (Piperidine)[4] | Strong Acid (TFA)[4] | Orthogonal[1][4] |

| Table 2: Comparison of Major SPPS Strategies. |

Key Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.[10]

-

Add a base such as sodium hydroxide or triethylamine (1.5 eq) to deprotonate the amino group.[2][10]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution while stirring at room temperature.[2][10]

-

Allow the reaction to proceed for several hours until completion, monitoring by TLC.

-

Acidify the mixture to pH 2-3 and extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the product.

Protocol 2: Standard Cycle of Boc-SPPS

This protocol outlines one cycle of amino acid addition.

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection:

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes.[5]

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Coupling:

-

Dissolve the next Boc-protected amino acid (3.0 eq) and an activating agent (e.g., HBTU, 2.9 eq) in DMF.

-

Add DIEA (6.0 eq) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 3: Final Cleavage and OtBu Deprotection in Fmoc-SPPS

-

Wash the fully assembled peptide-resin with DCM and dry it under a vacuum.[4]

-

Prepare a cleavage "cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS acts as a scavenger for cations generated from the cleavage of OtBu and other side-chain protecting groups.

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.[4]

-

Filter the resin and collect the TFA solution containing the deprotected peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[4]

-

Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry it. The peptide can then be purified by HPLC.

Visualizing Workflows and Mechanisms

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

role of hydroxyproline derivatives in peptide structure

An In-depth Technical Guide to the Role of Hydroxyproline Derivatives in Peptide Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyproline (Hyp), a post-translationally modified form of proline, is a critical determinant of the structure and stability of various proteins, most notably collagen. The strategic incorporation of hydroxyproline and its synthetic derivatives into peptides offers a powerful tool for modulating their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the foundational role of hydroxyproline, the conformational consequences of its derivatives, and their applications in research and therapeutic development. It details the stereoelectronic effects governing peptide structure, summarizes key quantitative data, provides in-depth experimental protocols for synthesis and analysis, and illustrates the underlying principles through logical and biochemical pathway diagrams.

Introduction: The Significance of Proline Hydroxylation

Proline is unique among the proteinogenic amino acids due to its secondary amine, which is constrained within a pyrrolidine ring. This structure restricts the peptide backbone's rotational freedom, making proline a critical residue for inducing specific turns and secondary structures.[1] A pivotal post-translational modification is the hydroxylation of proline to form (2S,4R)-4-hydroxyproline (Hyp), a reaction catalyzed by prolyl 4-hydroxylases (P4Hs).[2] This seemingly minor addition of a hydroxyl group has profound implications for protein structure, particularly in stabilizing the collagen triple helix, the most abundant protein in mammals.[2][3] The unique structural properties imparted by Hyp have spurred the development of a vast array of synthetic derivatives, enabling precise control over peptide conformation for applications ranging from fundamental biophysical studies to the design of novel therapeutics and biomaterials.

The Foundational Role of (2S,4R)-4-Hydroxyproline in Collagen

The stability of the collagen triple helix is critically dependent on its repeating Gly-Xaa-Yaa sequence, where the Yaa position is frequently occupied by Hyp.[4] The hydroxylation of proline at this position significantly increases the thermal stability of the triple helix.[2][5] Initially, this stability was attributed to a network of hydrogen bonds mediated by water molecules.[5] However, subsequent research revealed that the primary stabilizing force is a stereoelectronic effect.[2][5] The electron-withdrawing hydroxyl group of Hyp influences the pucker of the pyrrolidine ring, preorganizing the peptide backbone into a conformation that is favorable for triple helix formation.[2] This effect is so significant that collagen stability shows a strong positive correlation with the 4-hydroxyproline content at the Yaa position.[5][6]

Conformational Control: Stereoelectronic Effects and Ring Pucker

The conformational landscape of a proline-containing peptide is defined by two key equilibria: the pucker of the pyrrolidine ring and the isomerization of the preceding peptide bond.

-

Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and adopts one of two major puckered conformations: Cγ-exo (up-puckering) or Cγ-endo (down-puckering). The substituent at the C4 position dictates this preference. The (2S,4R)-4-hydroxyproline (Hyp) found in collagen strongly favors the Cγ-exo pucker, which is optimal for the polyproline II-like helix required for the collagen triple helix.[5][7]

-

Cis/Trans Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a trans or cis conformation. While the trans form is generally favored in proteins (~95% of the time), the energy barrier for isomerization is high, often making it a rate-limiting step in protein folding.[8] The ring pucker is directly correlated with this equilibrium; a Cγ-exo pucker stabilizes the trans isomer, while a Cγ-endo pucker favors the cis isomer.

By installing different electron-withdrawing or bulky groups at the 4-position of the proline ring, researchers can precisely control these conformational equilibria to enforce a desired peptide structure.

Proline Hydroxylation Pathway

The enzymatic conversion of proline to 4-hydroxyproline is a critical post-translational modification. It is catalyzed by prolyl 4-hydroxylase (P4H), a non-heme iron dioxygenase that requires O₂, Fe²⁺, and α-ketoglutarate as co-substrates, with ascorbate (Vitamin C) acting as a cofactor to maintain the iron in its reduced state.

Synthesis and Incorporation of Hydroxyproline Derivatives

The primary method for producing peptides containing hydroxyproline derivatives is Solid-Phase Peptide Synthesis (SPPS).[9][10] In the widely used Fmoc/tBu strategy, amino acids with acid-labile side-chain protecting groups (like t-butyl) and a base-labile Nα-Fmoc protecting group are sequentially coupled to a growing peptide chain anchored to an insoluble resin.[9][10]

A particularly powerful and flexible technique is Proline Editing .[1][11][12] This approach involves:

-

Incorporating a commercially available Fmoc-Hyp-OH residue into the peptide sequence during standard SPPS.[1]

-

Protecting the 4-hydroxyl group with an orthogonal protecting group (e.g., a trityl group) that can be removed selectively without disturbing other protecting groups.[1]

-

Completing the synthesis of the peptide chain.

-

Selectively deprotecting the Hyp hydroxyl group while the peptide remains on the resin.

-

Chemically modifying the free hydroxyl group to generate the desired derivative (e.g., via oxidation, Mitsunobu inversion, fluorination, or acylation).[1][11]

This method allows for the creation of a diverse library of proline-modified peptides from a single, common peptide precursor, greatly accelerating research and development.[12]

Key Hydroxyproline Derivatives and Their Structural Impact

Fluorinated Hydroxyprolines

Replacing the hydroxyl group with fluorine, the most electronegative element, dramatically enhances the stereoelectronic effects.[8]

-

(2S,4R)-4-Fluoroproline (Flp): The fluorine atom strongly reinforces the Cγ-exo pucker, leading to a greater preference for the trans amide bond. This results in a significant increase in the thermal stability of collagen-mimetic peptides compared to their Hyp-containing counterparts.[2]

-

(2S,4S)-4-Fluoroproline (flp): This diastereomer favors the Cγ-endo pucker, which stabilizes the cis amide bond.[8] This makes it a valuable tool for designing peptides with specific turns or for studying the role of cis-proline in protein folding and function.[8][13]

| Peptide Strand Sequence | 4-Substituent | Melting Temperature (Tm, °C) |

| (Pro-Pro-Gly)₁₀ | H (Proline) | 41 |

| (Pro-Hyp-Gly)₁₀ | (4R)-OH (Hyp) | 69 |

| (Pro-Flp-Gly)₁₀ | (4R)-F (Flp) | 91 |

| Table 1: Effect of 4R-substituents on the thermal stability of collagen-mimetic triple helices. Data demonstrates the superior stabilizing effect of fluorine's inductive properties over the hydroxyl group.[2] |

| Proline Derivative in Ac-TY-X-N-NH₂ | Ktrans/cis | % cis Isomer |

| Proline | 2.7 | ~27% |

| (4S)-Fluoroproline (flp) | 1.5 | 40% |

| (4S)-Perfluoro-tert-butyl-hydroxyproline | 1.2 | ~45% |

| Table 2: Impact of 4S-substituents on the Tyr-Pro peptide bond trans/cis equilibrium. Electron-withdrawing groups in the 4S position significantly increase the population of the cis isomer.[8] |

3-Hydroxyproline (3-Hyp)

While 4-Hyp is stabilizing, its regioisomer, (2S,3S)-3-hydroxyproline, has a context-dependent and generally destabilizing effect on the collagen triple helix when compared to proline.[3][7] When placed in the natural Xaa position of a Gly-Xaa-Hyp triplet, the destabilization is minor. However, when placed in the non-natural Yaa position, it causes significant destabilization due to steric clashes and unfavorable backbone dihedral angles.[3][7]

| Guest Triplet (Xaa-Yaa-Gly) | Peptide Sequence | Melting Temperature (Tm, °C) | ΔTm vs. Pro-Pro-Gly (°C) |

| Pro-Pro-Gly | (Pro-Hyp-Gly)₃-Pro-Pro-Gly -(Pro-Hyp-Gly)₃ | 30.5 | 0 |

| 3-Hyp-4-Hyp-Gly | (Pro-Hyp-Gly)₃-3-Hyp-Hyp-Gly -(Pro-Hyp-Gly)₃ | 32.7 | +2.2 |

| Pro-3-Hyp-Gly | (Pro-Hyp-Gly)₃-Pro-3-Hyp-Gly -(Pro-Hyp-Gly)₃ | 21.0 | -9.5 |

| Table 3: Effect of 3-Hydroxyproline on the thermal stability of host-guest collagen-mimetic peptides. 3-Hyp is significantly destabilizing in the Yaa position.[7] |

Note: Some studies have shown a stabilizing effect for 3-Hyp in the Xaa position, suggesting the effect is highly dependent on the overall peptide context.[14]

Acylated and Glycosylated Hydroxyprolines

-

O-Acylation: Adding an acetyl or trifluoroacetyl group to the 4-hydroxyl group further increases its electron-withdrawing capacity.[2][15] Despite the loss of the hydrogen bond donor, O-acetylated Hyp-containing collagen mimics remain significantly more stable than their proline-only counterparts, though slightly less stable than the parent Hyp peptide, likely due to steric hindrance.[2] This demonstrates the dominance of the inductive effect in stabilizing the triple helix.[2]

-

O-Glycosylation: The attachment of carbohydrate moieties to Hyp is a common modification in plant cell wall proteins.[16] In collagen-mimetic peptides, glycosylation slightly destabilizes the triple helix itself but can accelerate the self-assembly of these helices into higher-order fibrillar structures.[16] This highlights a dual role where the derivative can influence both molecular and supramolecular structure.

Applications in Research and Drug Development

The ability to fine-tune peptide conformation using hydroxyproline derivatives is invaluable for:

-

Structural Biology: Using fluorinated prolines with distinct ¹⁹F NMR signals to probe local conformational changes and cis/trans isomerization rates in real-time.[8][13][17][18][19]

-

Peptide Therapeutics: Enhancing the stability of peptide drugs against proteolytic degradation by locking them into a specific, bioactive conformation.

-

Biomaterials: Designing self-assembling collagen-mimetic peptides with controlled thermal stability and fibrillogenesis rates for tissue engineering applications.[20]

-

Drug Discovery: Creating conformationally constrained peptide mimetics to improve binding affinity and selectivity for protein targets.[4]

Key Experimental Protocols

The synthesis and analysis of peptides containing hydroxyproline derivatives follow a standardized workflow, from chemical synthesis to biophysical characterization.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Hyp-Containing Peptide

This protocol describes a standard manual Fmoc/tBu SPPS cycle.[9][10][21][22]

-

Resin Preparation:

-

Place 100 mg of Rink Amide resin in a fritted reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the 20% piperidine treatment for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM, 3 x 2 mL), and DMF (3 x 2 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH, 4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in 1 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIEA, 8 equivalents) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

(Optional: Perform a Kaiser test to confirm complete coupling).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Prepare a cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[22]

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[21][22]

-

Filter the solution away from the resin into a cold centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

-

Lyophilize the crude peptide pellet to obtain a white powder.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

-

Protocol: Circular Dichroism (CD) Spectroscopy for Thermal Stability

This protocol outlines the determination of a peptide's secondary structure and its melting temperature (Tm).[23][24][25][26][27][28][29][30][31][32]

-

Sample Preparation:

-

Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by other quantitative amino acid analysis.[23][24]

-

Prepare a peptide stock solution (e.g., 100 µM) in a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).[27] For collagen-mimetic peptides, 50 mM acetic acid is often used.[7]

-

Prepare a matched buffer blank solution.[27]

-

-

Instrument Setup:

-

Use a quartz cuvette with a 1 mm path length.[27]

-

Set the instrument parameters: Wavelength range 195-260 nm, data pitch 1 nm, scan speed 50 nm/min, bandwidth 1 nm.

-

-

Data Acquisition (Wavelength Scan):

-

To facilitate triple helix formation, anneal the sample by heating to 80°C and cooling slowly to 4°C before measurement.[25]

-

Record a baseline spectrum using the buffer blank.

-

Record the spectrum of the peptide sample.

-

Subtract the baseline from the sample spectrum.

-

Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, number of residues, and path length.[23] A positive peak near 225 nm is characteristic of a collagen triple helix.[25][30]

-

-

Data Acquisition (Thermal Denaturation):

-

Set the instrument to monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 225 nm for collagen).[30]

-

Equilibrate the sample at a low temperature (e.g., 4°C).

-

Increase the temperature in controlled steps (e.g., 1°C/min) up to a denaturing temperature (e.g., 90°C), recording the ellipticity at each step.

-

The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition.[7]

-

Protocol: NMR Spectroscopy for Conformational Analysis

This protocol describes key experiments to determine the trans/cis isomer ratio and overall conformation of a peptide in solution.[20][33][34][35][36]

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution with 10% D₂O) to a final concentration of ~1-5 mM.

-

Transfer the solution to a high-quality NMR tube.

-

-

1D ¹H and ¹³C Spectra:

-

Acquire a standard 1D ¹H spectrum to assess sample purity and folding. The presence of multiple sets of peaks in the amide and alpha-proton regions can indicate slow conformational exchange, such as cis/trans isomerization.

-

Acquire a ¹³C spectrum. The chemical shifts of the proline Cβ and Cγ carbons are highly diagnostic of the preceding peptide bond's isomeric state. A difference (Δδ Cβ - Cγ) of ~5 ppm is indicative of a trans bond, while a difference of ~10 ppm suggests a cis bond.[36]

-

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to assign all protons within a given amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Crucial for determining spatial proximity. For the Xaa-Pro bond:

-

A strong NOE between the Xaa CαH and the Pro CδH is characteristic of a trans conformation.

-

A strong NOE between the Xaa CαH and the Pro CαH is characteristic of a cis conformation.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.

-

-

Data Analysis:

-

Integrate the peak areas of corresponding protons or carbons from the distinct cis and trans conformers in 1D or 2D spectra to quantify the Ktrans/cis ratio.[8]

-

Use the distance restraints derived from NOESY data as input for structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures representing the peptide's conformation in solution.[20]

-

Conclusion

Hydroxyproline and its derivatives represent a cornerstone of modern peptide science. The foundational role of (2S,4R)-4-hydroxyproline in stabilizing collagen through stereoelectronic effects has provided a blueprint for conformational control. By leveraging synthetic derivatives—particularly fluorinated and chemically modified variants—researchers can precisely manipulate pyrrolidine ring pucker and cis/trans amide bond equilibria. This capability allows for the rational design of peptides with enhanced stability, pre-organized secondary structures, and tailored biological functions. The continued development of novel hydroxyproline derivatives and synthetic methodologies like "proline editing" will undoubtedly fuel further innovation in the fields of drug discovery, biomaterials science, and structural biology.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Destabilization of osteogenesis imperfecta collagen-like model peptides correlates with the identity of the residue replacing glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 18. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mr.copernicus.org [mr.copernicus.org]

- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. peptide.com [peptide.com]

- 23. moodle2.units.it [moodle2.units.it]

- 24. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. raineslab.com [raineslab.com]

- 26. sites.rutgers.edu [sites.rutgers.edu]

- 27. americanpeptidesociety.org [americanpeptidesociety.org]

- 28. rsc.org [rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. researching.cn [researching.cn]

- 31. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 32. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 33. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. researchgate.net [researchgate.net]

- 36. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

The Role and Mechanism of Boc-Hyp(tBu)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action and application of N-α-tert-butyloxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp(tBu)-OH) in solid-phase peptide synthesis (SPPS). We will explore the core principles of the Boc/Bzl protection strategy, detail the specific function of the tert-butyl side-chain protection on the hydroxyproline residue, present relevant quantitative data, provide comprehensive experimental protocols, and illustrate key pathways and workflows.

Introduction to the Boc/Bzl Strategy in SPPS

Solid-phase peptide synthesis employing the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection is a foundational and robust methodology for assembling peptide chains. This strategy, often referred to as the Boc/Bzl (benzyl) strategy, operates on a principle of graduated acid lability. A moderately strong acid is used for the repetitive cleavage of the Nα-Boc group, while a much stronger acid is required for the final removal of "permanent" side-chain protecting groups and cleavage of the peptide from the solid support.[1][2]

The use of Boc-Hyp(tBu)-OH fits within this paradigm. The key attributes are:

-

Temporary Nα-Boc Group: This group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[3]

-

Permanent Side-Chain tBu Group: The tert-butyl (tBu) ether protecting the hydroxyl group of hydroxyproline is stable to the repetitive TFA treatments used for Nα-Boc removal. Its cleavage requires a strong acid, such as anhydrous hydrogen fluoride (HF), which is performed during the final step of the synthesis.[4][5]

This differential acid sensitivity, often termed "quasi-orthogonal," allows for the selective deprotection and stepwise elongation of the peptide chain.[2]

The Role of Side-Chain Protection on Hydroxyproline

The hydroxyl group on the pyrrolidine ring of hydroxyproline is a reactive moiety that must be protected during SPPS to prevent unwanted side reactions. These can include O-acylation during the coupling step, which would lead to branched peptide impurities. The tert-butyl ether in Boc-Hyp(tBu)-OH serves as a robust and effective protecting group, offering excellent stability throughout the synthesis cycles until the final cleavage.[5]

Mechanism of Action: A Step-by-Step Workflow

The incorporation of a Boc-Hyp(tBu)-OH residue into a growing peptide chain follows the standard Boc-SPPS cycle. This iterative process consists of three main stages: deprotection, neutralization, and coupling.

Nα-Boc Deprotection

The cycle begins with the removal of the temporary Nα-Boc group from the resin-bound peptide. This is achieved by treating the peptide-resin with a solution of TFA in a solvent like dichloromethane (DCM).[3]

The mechanism proceeds via acid-catalyzed hydrolysis. The carbonyl oxygen of the Boc group is protonated by TFA, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as its trifluoroacetate salt.[4]

The generated tert-butyl cations are reactive electrophiles that can alkylate nucleophilic side chains like those of tryptophan and methionine. To prevent these side reactions, scavengers such as dithioethane (DTE) or thioanisole are often added to the deprotection solution.[2]

Neutralization and Coupling

Following deprotection and washing, the protonated N-terminus must be neutralized to the free amine to make it nucleophilic for the subsequent coupling reaction. This is typically done using a tertiary amine base like N,N-diisopropylethylamine (DIEA).[2]

The incoming Boc-Hyp(tBu)-OH is then activated to facilitate peptide bond formation. The carboxyl group is converted into a more reactive species, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

Quantitative Data and Performance

While specific, side-by-side quantitative comparisons for Boc-Hyp(tBu)-OH are not extensively published, performance can be inferred from data on other sterically hindered, tBu-protected amino acids in Boc-SPPS. The choice of coupling reagent is a critical factor influencing coupling efficiency and potential side reactions like racemization.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids (Data is representative and intended for comparative purposes. Actual performance may vary based on sequence and conditions.)

| Coupling Reagent/Method | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A classic and cost-effective method. Racemization of hydroxyproline has been observed, particularly in DMF.[6] |

| HBTU/DIEA | Very Good | 20 - 60 minutes | Low | One of the most common and reliable methods for standard and hindered couplings. |

| HATU/DIEA | Excellent | 15 - 45 minutes | Very Low | Generally more reactive than HBTU, often used for particularly difficult or sterically hindered couplings. |

| PyBOP/DIEA | Excellent | 20 - 60 minutes | Low | A phosphonium salt-based reagent known for high efficiency. |

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Boc-Hyp(tBu)-OH into a peptide sequence using a manual Boc-SPPS workflow.

Protocol for a Single Coupling Cycle

This protocol describes one full cycle of deprotection, neutralization, and coupling. (Assumes 1g of resin with a substitution of 0.5 mmol/g)

-

Resin Preparation:

-

Swell the peptide-resin in DCM (10-15 mL) for 30 minutes in a reaction vessel. Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes (pre-wash). Drain.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL) and then Isopropanol (IPA) (2 x 15 mL).

-

-

Neutralization:

-

Wash the resin with DCM (2 x 15 mL).

-

Add a solution of 10% DIEA in DCM (10 mL) and agitate for 5-10 minutes.

-

Drain and wash the resin with DCM (3 x 15 mL) and then DMF (3 x 15 mL).

-

-

Coupling (HBTU Activation):

-

In a separate vessel, dissolve Boc-Hyp(tBu)-OH (3 eq., ~347 mg) and HBTU (2.9 eq., ~550 mg) in DMF (5 mL).

-

Add DIEA (6 eq., ~523 µL) to the solution and vortex for 2-5 minutes (pre-activation).

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

-

Once coupling is complete, drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle.

-

Protocol for Final Cleavage and Deprotection

This final step simultaneously cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the tBu ether from the hydroxyproline residue.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation:

-

Ensure the N-terminal Boc group of the final residue has been removed.

-

Dry the peptide-resin thoroughly under high vacuum for at least 3 hours.

-

Place the dried resin (1g) in the HF reaction vessel.

-

-

HF Cleavage Reaction:

-

Add a magnetic stir bar and scavengers to the vessel. A common scavenger cocktail is p-cresol:p-thiocresol:dimethyl sulfide (DMS) or anisole.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF (approx. 10 mL) into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours. The cleavage reaction proceeds via an SN1 mechanism.[8]

-

-

Peptide Precipitation and Isolation:

-

Remove the HF under a stream of nitrogen or by vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Filter the resin and wash the precipitate several more times with cold ether.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for lyophilization and subsequent purification by reverse-phase HPLC.

-

Potential Side Reactions

While the tBu ether is highly stable, some potential side reactions should be considered:

-

Racemization: One study noted that coupling of O-benzyl-hydroxy-L-proline with Boc-amino acids using carbodiimides in the presence of HOBt can lead to significant racemization at the Cα of the hydroxyproline residue.[6] While this was not with a tBu ether, it highlights a potential risk with this amino acid. Using aminium/uronium salt activators like HBTU or HATU, or performing the coupling in a solvent other than DMF, can mitigate this risk.

-

Alkylation during Cleavage: As with all tBu-based protecting groups, the tert-butyl cations generated during the final HF cleavage can alkylate susceptible residues. The use of an effective scavenger cocktail is essential to prevent this.[4]

Conclusion

Boc-Hyp(tBu)-OH is a critical building block for the incorporation of hydroxyproline in Boc-based solid-phase peptide synthesis. Its protection scheme, featuring a mild acid-labile Nα-Boc group and a strong acid-labile side-chain tBu group, is fully compatible with the standard Boc/Bzl workflow. The robust tBu ether effectively prevents side-chain O-acylation during synthesis. By employing optimized coupling protocols with highly efficient reagents like HATU or HBTU and utilizing appropriate scavenger cocktails during the final HF cleavage, researchers can successfully synthesize high-quality, hydroxyproline-containing peptides for a wide array of applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Boc-Hyp-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-trans-4-hydroxy-L-proline tert-butyl ester (Boc-Hyp-OtBu), a valuable building block in peptide synthesis and medicinal chemistry. Due to the limited availability of a complete public dataset for this specific compound, this guide presents a compilation of data from closely related analogs alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable reference for the characterization and quality control of this compound and similar protected amino acid derivatives.

Introduction

This compound is a derivative of the amino acid hydroxyproline where the amine group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with a tert-butyl (OtBu) group. These protecting groups are instrumental in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. Accurate spectroscopic characterization is crucial to confirm the identity, purity, and structural integrity of this reagent, ensuring the successful synthesis of target peptides.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on available information and data from analogous compounds such as N-Boc-trans-4-hydroxy-L-proline methyl ester and Boc-Hyp-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.3-4.4 | m | Hα |

| ~4.2-4.3 | m | Hγ (CH-OH) |

| ~3.4-3.6 | m | Hδ (CH₂) |

| ~2.0-2.2 | m | Hβ (CH₂) |

| 1.48 (s, 9H) | s | Boc (C(CH₃)₃) |

| 1.45 (s, 9H) | s | OtBu (C(CH₃)₃) |

Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters. Data is inferred from related structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172-174 | C=O (ester) |

| ~154-156 | C=O (Boc) |

| ~81-82 | C (OtBu quaternary) |

| ~79-80 | C (Boc quaternary) |

| ~69-71 | Cγ (CH-OH) |

| ~58-60 | Cα |

| ~54-56 | Cδ |

| ~38-40 | Cβ |

| ~28.5 | Boc (CH₃) |

| ~28.2 | OtBu (CH₃) |

Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters. Data is inferred from related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate) |

| ~1370 | C-H bend (tert-butyl) |

| ~1160 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 288.1805 | 310.1625 |

M represents the molecular formula C₁₄H₂₅NO₅.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for Boc-protected amino acids and can be adapted for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis [1]

-

Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amino acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, pulse angle of 30-45°, relaxation delay of 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 512-1024 scans, relaxation delay of 2-5 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and assign signals in both spectra.

-

FT-IR Spectroscopy

Protocol for FT-IR Analysis

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution onto a salt plate (e.g., NaCl). Allow the solvent to evaporate.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-